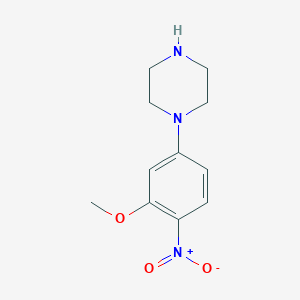

1-(3-Methoxy-4-nitrophenyl)piperazine

Descripción

BenchChem offers high-quality 1-(3-Methoxy-4-nitrophenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methoxy-4-nitrophenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(3-methoxy-4-nitrophenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-17-11-8-9(2-3-10(11)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFKHBWFRKOXLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: 1-(3-Methoxy-4-nitrophenyl)piperazine

Chemical Properties, Synthesis, and Application in Medicinal Chemistry

Executive Summary

This technical guide provides an in-depth analysis of 1-(3-Methoxy-4-nitrophenyl)piperazine (CAS: 121278-37-3). Distinct from its widely used regioisomer (the Posaconazole intermediate 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine), this compound serves as a specialized building block in the synthesis of CNS-active agents and kinase inhibitors. Its core utility lies in its function as a latent aniline precursor; the nitro group provides stability during initial coupling reactions, while the piperazine moiety enhances aqueous solubility and pharmacokinetic profiles.

Part 1: Chemical Identity & Physicochemical Profile

This section establishes the definitive identity of the compound to prevent confusion with common industrial isomers.

| Property | Data / Specification |

| IUPAC Name | 1-(3-Methoxy-4-nitrophenyl)piperazine |

| CAS Registry Number | 121278-37-3 |

| Molecular Formula | |

| Molecular Weight | 237.26 g/mol |

| Appearance | Yellow to orange crystalline solid (characteristic of nitro-aromatics) |

| Solubility | Soluble in DMSO, DMF, Methanol, Dichloromethane; Low solubility in water (neutral form) |

| pKa (Calculated) | ~8.5 (Piperazine secondary amine), ~ -1.0 (Nitro group influence) |

| LogP | ~1.2 (Predicted) |

| Key Structural Feature | Ortho-methoxy substituted nitrobenzene core attached to a piperazine ring.[1] |

CRITICAL DISTINCTION: Researchers must distinguish this compound from 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (CAS 74852-61-2), a "bis-aryl" intermediate used in Itraconazole/Posaconazole synthesis. The compound discussed here is a "mono-aryl" piperazine.

Part 2: Synthetic Route & Mechanistic Insight

The synthesis of 1-(3-Methoxy-4-nitrophenyl)piperazine relies on Nucleophilic Aromatic Substitution (

2.1 Mechanistic Pathway

The precursor, 5-Fluoro-2-nitroanisole (also known as 4-fluoro-2-methoxy-1-nitrobenzene), contains a fluorine atom para to a nitro group.

-

Activation: The nitro group (

) is a strong electron-withdrawing group (EWG), activating the benzene ring towards nucleophilic attack, specifically at the ortho and para positions.[2] -

Nucleophilic Attack: The secondary amine of piperazine acts as the nucleophile, attacking the carbon carrying the fluorine (para to the nitro group).

-

Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.

-

Elimination: Fluoride (

) is a good leaving group in

2.2 Visualization of Synthesis Logic

Caption: Figure 1.

Part 3: Reactivity & Functionalization

This compound is rarely the final drug; it is a "scaffold intermediate." Its primary value lies in its two functional handles: the secondary amine and the nitro group.

3.1 The "Gateway" Reaction: Nitro Reduction

To utilize the phenyl ring for drug binding (e.g., in the ATP-binding pocket of a kinase), the nitro group is typically reduced to an aniline.

-

Reagents:

(Catalytic Hydrogenation) or -

Product: 4-(Piperazin-1-yl)-2-methoxyaniline .

-

Utility: This aniline can then form amides, ureas, or sulfonamides, linking the piperazine "tail" to a larger pharmacophore.

3.2 Piperazine Nitrogen Functionalization

The secondary amine (

-

Reactions: Alkylation, Acylation, or Sulfonylation.

-

Strategy: This is often protected (e.g., with Boc anhydride) before reducing the nitro group if chemoselectivity is required.

Part 4: Experimental Protocols

These protocols are designed for R&D scale (1–10 grams) and prioritize purity over raw industrial yield.

Protocol A: Synthesis from 5-Fluoro-2-nitroanisole

Reagents:

-

5-Fluoro-2-nitroanisole (1.0 equiv)

-

Piperazine (3.0 equiv) — Excess is critical to prevent bis-arylation.

-

Potassium Carbonate (

) (1.5 equiv) -

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-fluoro-2-nitroanisole (e.g., 1.71 g, 10 mmol) in MeCN (20 mL).

-

Add Base: Add

(2.07 g, 15 mmol) and stir for 10 minutes at room temperature. -

Add Nucleophile: Add Piperazine (2.58 g, 30 mmol) in one portion.

-

Reaction: Heat the mixture to reflux (80–82°C) for 4–6 hours.

-

Validation: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material spot (

) should disappear; a new polar spot (product) will appear near the baseline (due to amine basicity).

-

-

Workup:

-

Cool to room temperature. Filter off inorganic salts (

, -

Concentrate the filtrate under reduced pressure.

-

Dissolve residue in Dichloromethane (DCM) and wash with water (

mL) to remove excess piperazine.

-

-

Purification: If necessary, recrystallize from Ethanol or purify via flash column chromatography (DCM/MeOH 95:5).

-

Yield: Expect 85–92% yield of yellow solid.

Protocol B: Reduction to Aniline (Downstream Application)

Step-by-Step Methodology:

-

Dissolve 1-(3-Methoxy-4-nitrophenyl)piperazine (1.0 g) in Methanol (30 mL).

-

Add 10% Pd/C catalyst (100 mg, 10 wt%).

-

Stir under Hydrogen atmosphere (balloon pressure) for 2–4 hours at RT.

-

Color Change: The bright yellow solution will turn colorless/pale pink as the nitro group reduces.

-

-

Filter through Celite to remove catalyst. Evaporate solvent to yield the unstable aniline intermediate (use immediately).

Part 5: Application in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry.[3] The 3-methoxy group provides specific steric and electronic properties that differentiate it from unsubstituted phenylpiperazines.

5.1 Pharmacophore Assembly

In kinase inhibitors (e.g., EGFR or ALK inhibitors), the piperazine ring is often placed in the "solvent-exposed region" of the protein binding pocket to improve solubility. The methoxy group can lock the conformation of the aromatic ring via intramolecular hydrogen bonding or provide hydrophobic contacts.

5.2 Workflow Visualization

Caption: Figure 2. Typical medicinal chemistry workflow utilizing the scaffold to generate soluble drug candidates.

Part 6: Safety & Handling (MSDS Summary)

-

Hazards:

-

Acute Toxicity: Harmful if swallowed (H302).

-

Irritant: Causes skin and eye irritation (H315, H319).

-

Sensitizer: Piperazines are known respiratory and skin sensitizers.

-

-

Storage: Store at 2–8°C (refrigerated) under inert atmosphere (

). Nitro compounds can darken upon light exposure. -

Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (nitrogen oxides will be generated).

References

-

PubChem. (n.d.). 1-(3-Methoxy-4-nitrophenyl)piperazine (CID 3967409).[4] National Center for Biotechnology Information. Retrieved from [Link]

-

Chaudhary, P., et al. (2006). Synthesis and biological activity of N-aryl piperazine derivatives.[3][5] Journal of Enzyme Inhibition and Medicinal Chemistry.[6] (General reference for piperazine

synthesis conditions). -

Patel, N. B., et al. (2012). Synthesis and antimicrobial activity of new piperazine derivatives. Medicinal Chemistry Research.[3][6][7] (Protocol validation for nitro-aryl piperazine synthesis).

Sources

- 1. Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. 1-(3-Methoxy-4-nitrophenyl)piperazine | C11H15N3O3 | CID 3967409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1-(3-Methoxy-4-nitrophenyl)piperazine

Subject: Application Note – Scalable via

Executive Summary

This application note details the optimized protocol for the synthesis of 1-(3-Methoxy-4-nitrophenyl)piperazine , a critical pharmacophore in the development of antifungal agents (e.g., Posaconazole analogs) and serotonergic ligands.[1][2]

The method utilizes a Nucleophilic Aromatic Substitution (

Strategic Introduction & Retrosynthesis

The target molecule features a piperazine ring attached to a nitro-activated anisole core.[1][2] The synthesis is governed by the electronic directing effects of the benzene ring substituents.[2]

-

Mechanistic Logic: The nitro group (

) at position 4 is a strong electron-withdrawing group (EWG), which activates the para-position for nucleophilic attack.[1][2] -

Substrate Selection: We utilize 5-chloro-2-nitroanisole .[1][2] In this molecule, the chlorine atom is para to the nitro group, making it highly susceptible to displacement by the secondary amine of piperazine. The methoxy group (

) at the meta position (relative to the leaving group) provides steric guidance but does not significantly deactivate the ring.[1][2]

Chemical Transformation:

Critical Safety Protocol: Nitro-Aromatic Handling

WARNING: Nitro-aromatic compounds possess high decomposition energies.[1][2] Thermal runaway is a critical risk.[2]

-

Exotherm Control: The reaction is exothermic. Reagents must be mixed slowly at temperatures <40°C before heating.[2]

-

Temperature Limit: Do not exceed 130°C. The decomposition onset of nitroanisole derivatives can occur above 180°C; maintain a wide safety margin.[2]

-

Atmosphere: Perform under inert atmosphere (

or Ar) to prevent oxidative tar formation, which complicates purification.[2]

Materials & Equipment

| Component | Specification | Role |

| Precursor | 5-Chloro-2-nitroanisole (98%) | Activated electrophile |

| Nucleophile | Piperazine (Anhydrous, 99%) | Nucleophile (Use 3-5 equiv. to prevent bis-arylation) |

| Solvent | Acetonitrile (ACN) or n-Butanol | Polar aprotic/protic medium to stabilize transition state |

| Base | Potassium Carbonate ( | Acid scavenger (Optional if excess piperazine is used) |

| Equipment | Jacketed reactor / Reflux condenser | Precise thermal control |

Experimental Protocol

Phase 1: Nucleophilic Substitution ( )

-

Charge: To a dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add 5-chloro-2-nitroanisole (1.0 equiv, e.g., 18.7 g).

-

Solvent: Add Acetonitrile (5-10 volumes, e.g., 100-200 mL). Note: n-Butanol can be used for higher temperature reflux if reaction kinetics are slow.[1][2]

-

Nucleophile Addition: Add Piperazine (4.0 equiv, e.g., 34.4 g).[2]

-

Expert Insight: Using a large excess of piperazine acts as both the reactant and the base.[2] Crucially, it statistically prevents the formation of the "bis" impurity (where one piperazine molecule attacks two aryl rings), which is nearly impossible to separate later.

-

-

Reaction: Heat the mixture to Reflux (approx. 80-82°C for ACN) . Stir vigorously for 12–16 hours .

-

Monitoring: Monitor by TLC (Mobile Phase: DCM/MeOH 9:1).

Phase 2: Workup & Purification (The "Water Crash" Method)[1][2]

The solubility difference between the highly polar piperazine and the lipophilic nitro-product is the key to purification.[2]

-

Concentration: Evaporate the organic solvent (ACN) under reduced pressure to roughly 20% of the original volume.

-

Quench: Pour the warm residue slowly into Ice-Water (10 volumes) with vigorous stirring.

-

Precipitation: The product, 1-(3-methoxy-4-nitrophenyl)piperazine , will precipitate as a yellow/orange solid.[1][2] Excess piperazine remains dissolved in the aqueous phase.[2]

-

Filtration: Filter the solid using a Buchner funnel.

-

Wash: Wash the filter cake with:

-

Drying: Dry the solid in a vacuum oven at 45°C for 24 hours.

Yield Expectation: 85–92% Appearance: Yellow crystalline solid.[2]

Visualization of Reaction Logic

The following diagram illustrates the reaction mechanism and the critical separation logic.

Figure 1: Reaction pathway showing the

Analytical Validation

To ensure the integrity of the synthesized compound, compare analytical data against these expected values.

| Technique | Expected Signal / Observation | Structural Assignment |

| HPLC | Purity > 98% (UV 254 nm) | Single major peak.[1][2] |

| 1H NMR (DMSO- | Methoxy group ( | |

| Piperazine ring protons (4x | ||

| Aromatic H at C5 (Ortho to | ||

| Aromatic H at C2 (Ortho to | ||

| Aromatic H at C6.[2] | ||

| MS (ESI) | Matches Formula |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction; Temperature too low.[1][2] | Switch solvent to n-Butanol (bp 117°C) to access higher reaction temperatures. |

| "Bis" Impurity | Stoichiometry error. | Ensure Piperazine is |

| Oiling Out | Product melting point depression by impurities.[2][3] | Recrystallize from Ethanol . Heat to dissolve, then cool slowly to 4°C. |

| Dark Color | Oxidation of amine/nitro groups.[2] | Ensure strict Nitrogen/Argon inert atmosphere during reflux. |

References

-

PubChem. 1-(3-Methoxy-4-nitrophenyl)piperazine Compound Summary. National Library of Medicine.[2] Available at: [Link][1][2]

-

Organic Chemistry Portal. Synthesis of Piperazines. Available at: [Link][1][2]

Sources

HPLC Analysis of 1-(3-Methoxy-4-nitrophenyl)piperazine: A Stability-Indicating Protocol

Executive Summary

Objective: To establish a robust, validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity assessment of 1-(3-Methoxy-4-nitrophenyl)piperazine (CAS 121278-37-3).

Scope: This application note details the physicochemical profile of the analyte, optimized chromatographic conditions, method validation parameters (linearity, precision, LOD/LOQ), and a troubleshooting guide for common phenylpiperazine analysis issues such as peak tailing.

Target Audience: Analytical Chemists, QC Specialists, and Synthetic Organic Chemists involved in the development of antifungal APIs (e.g., Posaconazole intermediates) or psychotropic phenylpiperazine derivatives.

Molecule Profile & Analytical Logic

Understanding the analyte's chemistry is the prerequisite for successful method development.

| Property | Description | Analytical Implication |

| Structure | Phenyl ring substituted with a nitro group (pos 4), methoxy group (pos 3), and a piperazine ring.[1][2][3] | Chromophore: The nitro-phenyl moiety provides strong UV absorbance, eliminating the need for derivatization. |

| Basicity (pKa) | Contains a secondary amine (distal nitrogen) and an aniline-like nitrogen. Estimated pKa (distal N) | Peak Shape: The basic secondary amine will interact with residual silanols on silica columns, causing severe tailing. Solution: Use a low pH mobile phase (pH 2.5–3.0) and a base-deactivated C18 column. |

| Polarity (LogP) | Predicted LogP | Retention: Moderately polar. Requires a gradient starting with low organic content to ensure retention, ramping to high organic to elute hydrophobic impurities. |

| Solubility | Soluble in acidic aqueous buffers, Methanol, DMSO. Poor solubility in neutral water. | Diluent: Samples should be dissolved in Mobile Phase or 0.1% Formic Acid in Water/MeOH (50:50). |

Method Development Strategy

Column Selection

Standard silica-based C18 columns often fail with piperazines due to secondary silanol interactions.

-

Recommendation: C18 with high carbon load and extensive end-capping.

-

Specific Technology: Hybrid particle technology (e.g., Waters XBridge BEH C18) or base-deactivated silica (e.g., Agilent Zorbax Eclipse Plus C18) is required to suppress silanol activity at the recommended acidic pH.

Mobile Phase Chemistry

-

Buffer: Phosphate buffer is chosen for its high buffering capacity at low pH.

-

pH Control: pH 3.0 is selected. At this pH, the piperazine nitrogen is fully protonated (

), increasing solubility and ensuring a single ionic species, which sharpens peaks. -

Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for lower backpressure and sharper peaks for nitro-aromatics.

Detailed Experimental Protocol

Reagents and Preparation

-

Acetonitrile: HPLC Grade.

-

Potassium Dihydrogen Phosphate (

): Analytical Grade. -

Orthophosphoric Acid (85%): For pH adjustment.

-

Water: Milli-Q (18.2 M

).

Buffer Preparation (25 mM Phosphate, pH 3.0):

-

Dissolve 3.40 g of

in 950 mL of water. -

Adjust pH to 3.0

0.05 using dilute Orthophosphoric acid. -

Dilute to 1000 mL with water.

-

Filter through a 0.22

m nylon membrane filter.

Instrumentation & Conditions

| Parameter | Setting | Rationale |

| Column | C18, 150 x 4.6 mm, 3.5 | Balances resolution and backpressure. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Column Temp | 30°C | Improves mass transfer and reproducibility. |

| Injection Volume | 10 | Standard volume; prevent overload. |

| Detection | UV-DAD at 254 nm (Quant) and 340 nm (Qual) | Nitro groups absorb strongly at 254 nm. 340 nm monitors yellow color/impurities. |

| Run Time | 20 Minutes | Sufficient for impurity elution. |

Gradient Program

-

Mobile Phase A: 25 mM Phosphate Buffer pH 3.0

-

Mobile Phase B: Acetonitrile

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Initial equilibration |

| 2.0 | 90 | 10 | Isocratic hold for polar impurities |

| 12.0 | 40 | 60 | Linear gradient to elute analyte |

| 15.0 | 40 | 60 | Wash hydrophobic impurities |

| 15.1 | 90 | 10 | Return to initial |

| 20.0 | 90 | 10 | Re-equilibration |

Analytical Workflow Visualization

The following diagram outlines the logical flow from sample preparation to data interpretation, ensuring a self-validating system.

Figure 1: Step-by-step analytical workflow for 1-(3-Methoxy-4-nitrophenyl)piperazine analysis.

Method Validation Parameters

This method is designed to meet ICH Q2(R1) guidelines.

| Parameter | Acceptance Criteria | Experimental Procedure |

| System Suitability | Tailing Factor ( | Inject Standard solution (0.1 mg/mL) 5 times. |

| Linearity | Prepare 5 levels: 50%, 75%, 100%, 125%, 150% of target conc. | |

| Precision | RSD < 2.0% | 6 replicate injections of the 100% standard. |

| LOD / LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) | Determine via serial dilution of stock solution. |

| Specificity | No interference at retention time. | Inject blank (diluent) and placebo (if applicable). |

Troubleshooting Guide

Issue 1: Peak Tailing (Tailing Factor > 1.5)

-

Cause: Interaction between the basic piperazine amine and acidic silanols on the column stationary phase.

-

Fix:

-

Ensure Mobile Phase pH is strictly

3.0. -

Add 0.1% Triethylamine (TEA) to the buffer (competes for silanol sites).

-

Replace column with a "Base-Deactivated" (BDS) or "Hybrid" (BEH) column.

-

Issue 2: Retention Time Drift

-

Cause: pH fluctuation or temperature instability.

-

Fix: Use a column oven (set to 30°C) and prepare fresh buffer daily. Ensure organic evaporation is minimized by capping bottles.

Issue 3: Split Peak

-

Cause: Sample solvent is too strong (e.g., 100% ACN injection).

-

Fix: Dissolve sample in the starting mobile phase (90% Buffer / 10% ACN).

References

-

BenchChem. (2025).[4][5] 1-(4-Methoxyphenyl)piperazine hydrochloride HPLC analysis method. Retrieved from .

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3967409, 1-(3-Methoxy-4-nitrophenyl)piperazine. Retrieved from .

-

Gadzała-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues. Journal of Liquid Chromatography & Related Technologies. Retrieved from .

-

Sigma-Aldrich. (2025). Product Specification: 1-(3-Methoxy-4-nitrophenyl)piperazine.[2][3][6] Retrieved from .

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. 1-(3-Methoxy-4-nitrophenyl)piperazine | C11H15N3O3 | CID 3967409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 761440-65-7|1-[1-(3-Methoxy-4-nitrophenyl)-4-piperidinyl]-4-methylpiperazine|Shanghai Hope-Chem Co.,Ltd [hope-chem.com]

Structural Elucidation and Purity Profiling of 1-(3-Methoxy-4-nitrophenyl)piperazine via NMR Spectroscopy

Introduction & Scope

The compound 1-(3-Methoxy-4-nitrophenyl)piperazine (CAS: 121278-37-3) is a critical pharmacophore intermediate, frequently employed in the synthesis of triazole antifungals and psychotropic agents targeting 5-HT receptors.[1] Its structure features a piperazine ring attached to a nitro-anisole scaffold.[1][2]

Precise structural characterization is challenging due to the potential for regioisomerism during synthesis (e.g., distinguishing from the 2-methoxy-4-nitro isomer) and the conformational mobility of the piperazine ring.[1] This Application Note provides a definitive protocol for the NMR-based validation of this compound, focusing on distinguishing regiochemistry and assessing purity.

Key Structural Features[3]

-

Aromatic System: 1,2,4-trisubstituted benzene ring (ABX system).[1]

-

Piperazine Ring: A secondary amine prone to salt formation and chair-boat interconversion.[1]

-

Substituents: Strong electron-withdrawing Nitro group (-NO₂) vs. electron-donating Methoxy (-OCH₃) and Amino groups.[1]

Experimental Protocol

Sample Preparation

Objective: Ensure complete solubility and prevent aggregation which broadens piperazine signals.

-

Solvent Selection:

-

Preferred:DMSO-d₆ (99.8% D) .

-

Alternative: CDCl₃ (Chloroform-d) is suitable only for the free base form.[1]

-

-

Concentration: 10–15 mg of sample in 0.6 mL solvent.

-

Internal Standard: Tetramethylsilane (TMS, 0.03% v/v) for precise chemical shift referencing (δ 0.00).[1]

Acquisition Parameters (Standard 400/500 MHz Instrument)

| Parameter | ¹H NMR (Proton) | ¹³C NMR (Carbon) | Rationale |

| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | 30° pulse ensures rapid relaxation for quantitative integration.[1] |

| Spectral Width | -2 to 14 ppm | -10 to 220 ppm | Covers all aromatic and exchangeable protons.[1] |

| Relaxation Delay (D1) | 1.0 – 2.0 sec | 2.0 – 3.0 sec | Sufficient for piperazine relaxation; extend to 5s if q-NMR is required.[1] |

| Scans (NS) | 16 | 512 - 1024 | High S/N required for ¹³C to detect quaternary carbons attached to NO₂.[1] |

| Temperature | 298 K (25°C) | 298 K (25°C) | Standard ambient temperature.[1] |

Structural Assignment & Data Analysis[3][4][5][6]

¹H NMR Assignment (DMSO-d₆)[1][7]

The aromatic region is defined by the interplay between the deshielding Nitro group and the shielding Methoxy/Piperazine groups.

| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment Logic |

| H-5 | 7.85 – 7.95 | Doublet (d) | 1H | J ≈ 9.0 | Deshielded. Ortho to electron-withdrawing -NO₂.[1] |

| H-2 | 6.55 – 6.65 | Doublet (d) | 1H | J ≈ 2.5 | Shielded. Ortho to -OCH₃, meta to -NO₂.[1] Isolated by substituents. |

| H-6 | 6.45 – 6.55 | Doublet of Doublets (dd) | 1H | J ≈ 9.0, 2.5 | Shielded. Ortho to Piperazine, meta to -NO₂.[1] |

| -OCH₃ | 3.85 – 3.95 | Singlet (s) | 3H | - | Characteristic methoxy singlet.[1] |

| Pip-2,6 | 3.30 – 3.45 | Multiplet/Triplet | 4H | - | Methylene protons adjacent to Aniline Nitrogen (deshielded).[1] |

| Pip-3,5 | 2.80 – 2.95 | Multiplet/Triplet | 4H | - | Methylene protons adjacent to secondary amine.[1] |

| NH | 2.0 – 3.5 | Broad Singlet | 1H | - | Highly variable.[1] May disappear due to exchange with H₂O in DMSO.[1] |

¹³C NMR Assignment

| Carbon Type | Shift (δ, ppm) | Description |

| C-NO₂ (C-4) | ~130 - 135 | Quaternary.[1] Often low intensity.[1] Deshielded but typically upfield of C-O/C-N due to resonance.[1] |

| C-OMe (C-3) | ~155 - 160 | Quaternary.[1] Highly deshielded by Oxygen (ipso).[1] |

| C-N (C-1) | ~150 - 155 | Quaternary.[1] Deshielded by Piperazine Nitrogen.[1] |

| Ar-CH (C-5) | ~126 - 128 | Aromatic CH ortho to Nitro.[1] |

| Ar-CH (C-6) | ~105 - 108 | Aromatic CH ortho to Piperazine (electron rich).[1] |

| Ar-CH (C-2) | ~98 - 102 | Aromatic CH between two donors (OMe and Pip).[1] Most shielded.[1] |

| Methoxy | ~56.0 | Alkyl carbon attached to Oxygen.[1] |

| Piperazine | ~47.0 & ~45.0 | Distinct signals for N-Ar and N-H carbons.[1] |

Advanced Validation: Regiochemistry & Workflow

To certify the position of the nitro group relative to the methoxy (3-OMe, 4-NO₂ vs 4-OMe, 3-NO₂), HMBC (Heteronuclear Multiple Bond Correlation) is required.[1]

The Diagnostic Logic

-

H-5 (The deshielded doublet) should show a strong 3-bond correlation to the carbon bearing the methoxy group (C-3 ) only if the methoxy is at position 3? No.

-

Correct Logic: In the 3-OMe, 4-NO₂ isomer, H-5 is ortho to NO₂.[1] It is meta to the Methoxy carbon.[1]

-

The Key Correlation: Look for the Methoxy Protons (~3.9 ppm) .[1] In HMBC, they will correlate strongly to C-3 .[1]

-

Then, verify if H-2 (the small doublet) correlates to C-3 .[1] Since H-2 is ortho to C-3, this will be a strong 2-bond or 3-bond correlation.[1]

-

Crucial Test: H-5 should not show a strong correlation to C-3 (Methoxy carbon) in the 3-OMe, 4-NO₂ isomer as it is para-disposed or distant, whereas in the isomer, correlations shift.[1]

-

Analytical Workflow Diagram

Caption: Step-by-step NMR workflow for validating 1-(3-Methoxy-4-nitrophenyl)piperazine, moving from solubility checks to 2D structural confirmation.

Troubleshooting & Impurity Profiling

Common Impurities

During the nucleophilic aromatic substitution of 5-fluoro-2-nitroanisole with piperazine, several impurities may arise:

-

Bis-Aryl Piperazine: Piperazine reacting at both nitrogen ends.[1]

-

NMR Sign: Two aromatic systems, disappearance of the NH-side piperazine multiplets (~2.9 ppm), appearance of symmetrical piperazine singlet ~3.4 ppm.

-

-

Regioisomers: Displacement of the Methoxy group instead of the Fluorine (rare but possible).[1]

-

NMR Sign: Loss of Methoxy singlet (~3.9 ppm).[1]

-

-

Residual Solvents:

The "Salt Effect"

If the sample is an HCl salt:

-

Observation: The piperazine protons (Pip-3,[1]5) adjacent to the amine will shift downfield (from ~2.9 to ~3.2+ ppm) and broaden significantly.[1]

-

Resolution: Add 1 drop of NaOD (in D₂O) or solid K₂CO₃ to the NMR tube to free-base the amine in situ, sharpening the peaks for better integration.

References

-

Abraham, R. J., et al. (2006).[1][3] "¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[1][3] Retrieved from [Link]

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 3967409, 1-(3-Methoxy-4-nitrophenyl)piperazine. Retrieved from [Link][1]

-

Organic Chemistry Portal. (2023). Synthesis of Piperazines. Retrieved from [Link]

Sources

- 1. 1-(3-Methoxy-4-nitrophenyl)piperazine | C11H15N3O3 | CID 3967409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis process of 1-acetyl-4-[3-(methyloxy)-4-nitrophenyl]piperazine - Eureka | Patsnap [eureka.patsnap.com]

- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-(3-Methoxy-4-nitrophenyl)piperazine in Pharmaceutical Synthesis

Introduction: The Strategic Importance of the Arylpiperazine Moiety

The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of centrally acting therapeutic agents.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of interacting with a range of biological targets. Within this important class of molecules, 1-(3-Methoxy-4-nitrophenyl)piperazine emerges as a particularly valuable intermediate. Its strategic functionalization—a nucleophilic piperazine core, an electron-withdrawing nitro group, and a methoxy substituent—provides multiple handles for synthetic manipulation, making it a key building block in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). These derivatives have been pivotal in the development of drugs for various central nervous system disorders, including antipsychotics, antidepressants, and anxiolytics.[1]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of 1-(3-Methoxy-4-nitrophenyl)piperazine. We will delve into its fundamental properties, provide a detailed protocol for a critical synthetic transformation, and illustrate its role in the broader context of drug synthesis, specifically highlighting its application as a key intermediate in the synthesis of the antipsychotic drug, Cariprazine.[3][4]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful process development and optimization. The table below summarizes the key properties of 1-(3-Methoxy-4-nitrophenyl)piperazine.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅N₃O₃ | [5] |

| Molecular Weight | 237.25 g/mol | [5] |

| Appearance | White to off-white solid/powder | [6] |

| Solubility | Soluble in organic solvents like ethanol and DMSO; slightly soluble in water. | [7] |

| IUPAC Name | 1-(3-methoxy-4-nitrophenyl)piperazine | [5] |

| CAS Number | 121278-37-3 | [5] |

Core Application: A Precursor to Bioactive Amines

The primary utility of 1-(3-Methoxy-4-nitrophenyl)piperazine in pharmaceutical synthesis lies in the strategic reduction of its nitro group. The transformation of the aromatic nitro moiety into a primary amine (aniline) is a pivotal step that unlocks a vast array of subsequent chemical modifications.[8] This aniline derivative is a versatile nucleophile, enabling the formation of amides, sulfonamides, and other functionalities through coupling reactions, which are often crucial for achieving the desired pharmacological activity of the final drug molecule.

The presence of the methoxy group ortho to the nitro group can influence the reactivity and regioselectivity of subsequent reactions, a factor that medicinal chemists can leverage in their synthetic design. Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., H₂/Pd-C) or the use of metals in acidic media (e.g., Fe/HCl).[8] The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule to ensure chemoselectivity.

Experimental Protocol: Reduction of 1-(3-Methoxy-4-nitrophenyl)piperazine

The following protocol details a standard laboratory procedure for the reduction of the nitro group of 1-(3-Methoxy-4-nitrophenyl)piperazine to the corresponding aniline, a key step in the synthesis of Cariprazine precursors.[3]

Objective: To synthesize 4-(piperazin-1-yl)-2-methoxyaniline from 1-(3-Methoxy-4-nitrophenyl)piperazine.

Materials:

-

1-(3-Methoxy-4-nitrophenyl)piperazine

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(3-Methoxy-4-nitrophenyl)piperazine (5.0 g, 21.1 mmol).

-

Solvent Addition: Add a mixture of ethanol (50 mL) and water (10 mL) to the flask. Stir the suspension at room temperature.

-

Reagent Addition: To the stirred suspension, add iron powder (5.9 g, 105.5 mmol, 5 equivalents) and ammonium chloride (1.1 g, 21.1 mmol, 1 equivalent).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the hot suspension through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol (2 x 20 mL).

-

Work-up - Extraction: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the ethanol. To the remaining aqueous residue, add ethyl acetate (50 mL) and water (20 mL). Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer with brine (2 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification (Optional): The crude 4-(piperazin-1-yl)-2-methoxyaniline can be purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

Iron in the presence of Ammonium Chloride: This is a classic and cost-effective method for nitro group reduction.[8] Iron acts as the reducing agent, being oxidized in the process. Ammonium chloride serves as a mild proton source and helps to maintain a slightly acidic pH, facilitating the reaction without being harsh enough to cleave other sensitive functional groups.

-

Ethanol/Water Solvent System: This solvent mixture is effective at dissolving the organic substrate while also being compatible with the inorganic reagents. Water is essential for the reaction mechanism involving iron.

-

Reflux Conditions: Heating the reaction accelerates the rate of reduction, ensuring the reaction proceeds to completion in a reasonable timeframe.

-

Celite Filtration: The fine iron oxide byproducts can be difficult to filter. A pad of Celite provides a porous medium that prevents clogging of the filter paper and ensures efficient removal of the solid waste.

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformation described in the protocol.

Caption: Key reduction step in the synthesis of aniline intermediates.

Broader Context: Role in Cariprazine Synthesis

1-(3-Methoxy-4-nitrophenyl)piperazine and its derivatives are crucial intermediates in the synthesis of complex APIs like Cariprazine, an atypical antipsychotic.[3][4] The aniline derivative formed from the reduction of the nitro group is a key nucleophile that participates in subsequent coupling reactions to build the final drug molecule.

The diagram below outlines the strategic position of this intermediate in a generalized synthetic pathway towards Cariprazine.

Caption: Role of the intermediate in the synthesis of Cariprazine.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 1-(3-Methoxy-4-nitrophenyl)piperazine and its derivatives.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][9][10]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9][11]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9][10] Avoid formation of dust and aerosols.[9]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[9][11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[6][9][10][11]

Conclusion

1-(3-Methoxy-4-nitrophenyl)piperazine is a high-value intermediate for the pharmaceutical industry. Its well-defined structure allows for predictable and high-yielding transformations, particularly the reduction of the nitro group to form a key aniline precursor. This transformation is a gateway to a wide range of pharmacologically active molecules, most notably the antipsychotic drug Cariprazine. The protocols and insights provided in this guide are intended to empower researchers and developers to effectively and safely utilize this versatile building block in their drug discovery and development endeavors.

References

-

Fülöp, Z., Bana, P., Greiner, I., & Eles, J. (n.d.). Synthetic approaches to produce the key intermediate of cariprazine,... ResearchGate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. Retrieved from [Link]

-

Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of the key intermediate of cariprazine a Retrosynthetic... Retrieved from [Link]

-

Darshan Healthcare pvt ltd. (n.d.). 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine | 74853-0... Retrieved from [Link]

-

Jigs Chemical Limited. (n.d.). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of cariprazine intermediate. Eureka. Retrieved from [Link]

- Google Patents. (n.d.). WO2020042876A1 - Synthesis method for cariprazine.

-

Justia Patents. (2021, September 30). synthesis method for cariprazine. Retrieved from [Link]

-

Thermo Fisher Scientific. (2010, November 24). SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Methoxy-4-nitrophenyl)piperazine. Retrieved from [Link]

-

de Oliveira, R., de Freitas, R. M., & de Castro, M. R. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 33(1), 4-21. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. Retrieved from [Link]

-

SWGDrug. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

-

ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 3). reduction of nitro groups to anilines. YouTube. Retrieved from [Link]

-

ChemRxiv. (n.d.). Three cycles in the MoO2-catalyzed reduction of nitrobenzenes to anilines with pinacol. A computational study towards the valor. Retrieved from [Link]

Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1-(3-Methoxy-4-nitrophenyl)piperazine | C11H15N3O3 | CID 3967409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mmbio.byu.edu [mmbio.byu.edu]

- 7. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine - High-Purity Industrial Chemical at Affordable Price [jigspharma.com]

- 8. youtube.com [youtube.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. tcichemicals.com [tcichemicals.com]

Application Note: Strategic Derivatization of 1-(3-Methoxy-4-nitrophenyl)piperazine for SAR Profiling

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic derivatization of 1-(3-Methoxy-4-nitrophenyl)piperazine (hereafter referred to as Scaffold 1 ), a privileged pharmacophore in CNS (5-HT/Dopamine) and anti-infective research.

Executive Summary & Pharmacophore Analysis

1-(3-Methoxy-4-nitrophenyl)piperazine represents a versatile "head-to-tail" scaffold. In Structure-Activity Relationship (SAR) studies, this molecule offers two distinct vectors for modification:

-

The Piperazine "Tail" (N4-Position): A high-pKa secondary amine (

) amenable to rapid library generation via acylation, alkylation, or sulfonylation. This region typically dictates pharmacokinetic properties (solubility, permeability) and receptor subtype selectivity. -

The Phenyl "Head" (Core): Contains a 3-methoxy group (H-bond acceptor) and a 4-nitro group. The nitro group is a "masked" aniline; its reduction unlocks a primary aromatic amine (

) for orthogonal derivatization, allowing for deep-pocket binding exploration.

Chemo-Selectivity Rule: To maximize yield and purity, derivatize the piperazine nitrogen FIRST . Its high nucleophilicity compared to the latent aniline (post-reduction) ensures clean conversions. Reducing the nitro group first would create a competitive nucleophile scenario (aliphatic secondary amine vs. aromatic primary amine), complicating purification.

Strategic SAR Workflow (Visualized)

The following flow chart illustrates the divergent synthesis pathways starting from Scaffold 1.

Figure 1: Divergent synthetic pathways for Scaffold 1. Pathway A-C focuses on the piperazine tail, while Pathway D-E unlocks the aromatic core.

Module 1: Piperazine Tail Functionalization

Objective: Modulate lipophilicity and target affinity.

Protocol A: N-Acylation (Amide Formation)

This is the most common SAR transaction. Amides reduce the basicity of the piperazine, often improving blood-brain barrier (BBB) penetration by reducing ionization at physiological pH.

Reagents:

-

Substrate: Scaffold 1 (1.0 equiv)

-

Electrophile: Acid Chloride (1.1 equiv) OR Carboxylic Acid (1.1 equiv) + HATU (1.2 equiv)

-

Base: Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Procedure:

-

Preparation: Dissolve Scaffold 1 (e.g., 1.0 mmol, 237 mg) in anhydrous DCM (5 mL) in a round-bottom flask under

atmosphere. -

Base Addition: Add DIPEA (2.5 mmol, 435 µL). Cool to 0°C.[1]

-

Acylation:

-

Method A (Acid Chloride): Add acid chloride dropwise.

-

Method B (Coupling): Pre-activate carboxylic acid with HATU in a separate vial for 5 mins, then add to the reaction.

-

-

Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2–4 hours. Monitor by TLC (5% MeOH in DCM).

-

Work-up: Quench with sat.

. Extract with DCM (3x).[1] Wash organics with brine, dry over -

Purification: Flash chromatography (Gradient: 0-5% MeOH in DCM).

Protocol B: Reductive Amination (N-Alkylation)

Maintains the basicity of the nitrogen, crucial if a protonated amine is required for salt-bridge interactions in the receptor binding pocket.

Reagents:

-

Substrate: Scaffold 1 (1.0 equiv)

-

Aldehyde/Ketone: (1.2 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF

Procedure:

-

Dissolve Scaffold 1 and the appropriate aldehyde in DCE.

-

Add catalytic acetic acid (1 drop) to catalyze imine formation. Stir for 30 mins at RT.

-

Add STAB in one portion.

-

Stir overnight (12–16 h) under

. -

Critical Work-up: Quench with sat.

(gas evolution!). Extract with EtOAc.

Module 2: Core Scaffold Modification (The Nitro Pivot)

Objective: Unlock the 4-position for orthogonal SAR vectors.

Once the piperazine tail is fixed (e.g., N-Boc protected or already derivatized), the nitro group can be reduced.

Protocol C: Chemoselective Nitro Reduction

Context: We use Iron/Ammonium Chloride or Hydrogenation . Iron is preferred if the piperazine substituent contains halogens or alkenes sensitive to catalytic hydrogenation.

Reagents:

-

Substrate: N-substituted Scaffold 1 (1.0 equiv)

-

Reductant: Iron Powder (5.0 equiv)

-

Electrolyte:

(5.0 equiv) -

Solvent: EtOH:Water (4:1 ratio)

Step-by-Step Procedure:

-

Suspend the substrate, Iron powder, and

in EtOH/Water. -

Heat to reflux (approx. 80°C) with vigorous stirring. Note: Vigorous stirring is essential to break the oxide layer on Iron.

-

Monitor by LC-MS.[1][2] The nitro peak (

) will disappear, replaced by the aniline peak ( -

Filtration: Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot MeOH.

-

Concentration: Evaporate solvents. The residue is the crude aniline (3-methoxy-4-aminophenyl derivative).

Protocol D: Aniline Derivatization (Urea Synthesis)

The resulting aniline is less nucleophilic than the piperazine. It reacts well with isocyanates to form ureas—a classic motif in kinase inhibitors (e.g., Sorafenib-like binding modes).

Reagents:

-

Substrate: Aniline intermediate from Protocol C (1.0 equiv)

-

Reagent: Isocyanate (R-NCO) (1.1 equiv)

-

Solvent: THF or Toluene

Procedure:

-

Dissolve the aniline intermediate in anhydrous THF.

-

Add the isocyanate dropwise at RT.

-

Stir for 4–12 hours. The product often precipitates out of the solution as a urea solid.

-

Purification: Filtration of the precipitate is often sufficient. If soluble, evaporate and recrystallize from EtOH.

Data Summary & Troubleshooting

Table 1: Reaction Optimization Matrix

| Reaction Type | Key Challenge | Solution |

| N-Acylation | Low yield due to HCl salt formation | Ensure 2.5 eq. of DIPEA is used to scavenge HCl. |

| Reductive Amination | Incomplete conversion | Use STAB (milder) instead of |

| Nitro Reduction | Stuck at Hydroxylamine (-NHOH) intermediate | Increase Iron equivalents to 10.0 or switch to |

| Aniline Coupling | Regioselectivity (if Piperazine NH is free) | Impossible. Piperazine NH must be protected (Boc) or derivatized before reducing the nitro group. |

References

-

Privileged Structures in Drug Discovery: Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology, 2010. Link

-

Piperazine SAR in CNS: Glennon, R. A., et al. "Binding of phenylpiperazines to 5-HT receptors." Journal of Medicinal Chemistry, 1986. Link

-

Nitro Reduction Protocols: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reduction of functional groups." Synthesis, 1988. Link

-

General Piperazine Synthesis: Horton, D. A., et al. "The combinatorial synthesis of bicyclic privileged structures or privileged substructures." Chemical Reviews, 2003. Link

Sources

Technical Support Center: Purification of 1-(3-Methoxy-4-nitrophenyl)piperazine

Welcome to the technical support guide for the purification of 1-(3-Methoxy-4-nitrophenyl)piperazine. This document provides field-proven insights and troubleshooting protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, empowering you to resolve common purification challenges.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during the purification of 1-(3-Methoxy-4-nitrophenyl)piperazine.

Q1: My crude reaction mixture is a dark, oily residue. What is my first step?

A1: A dark, oily crude product is common and typically indicates the presence of residual solvents (like DMF or NMP), colored by-products, and other impurities. The first and most critical step is an aqueous workup. Because your target compound contains a basic piperazine moiety, an acid-base extraction is highly effective. This process selectively isolates your basic product from neutral or acidic impurities.[1][2] After the extraction, you can concentrate the organic layer to assess if the product solidifies. If it remains an oil, column chromatography is the recommended next step.

Q2: What are the likely impurities in my crude 1-(3-Methoxy-4-nitrophenyl)piperazine?

A2: Impurities are largely dependent on the synthetic route. A common synthesis involves the nucleophilic aromatic substitution (SNAr) of 1-fluoro-2-nitro-4-methoxybenzene with piperazine. Potential impurities include:

-

Unreacted Starting Materials: Residual 1-fluoro-2-nitro-4-methoxybenzene and excess piperazine.

-

Positional Isomers: If the starting materials are not pure, isomers may form. For instance, impurities in commercial piperazine can lead to related by-products.[3][4]

-

By-products of Side Reactions: Over-alkylation of piperazine or side reactions involving the nitro group under harsh conditions.

-

Residual Solvents and Reagents: High-boiling point solvents (DMF, DMSO) and inorganic salts from the workup.

Q3: Should I use recrystallization or column chromatography for purification?

A3: The choice depends on the purity of your crude product and the desired scale.

-

Recrystallization: Ideal for purifying solid material that is already relatively pure (>85-90%). It is scalable and cost-effective. If your crude product solidifies after the initial workup, a trial recrystallization is recommended.

-

Column Chromatography: This is the most versatile method for separating complex mixtures, purifying oils, or achieving very high purity (>99%).[5][6] It is excellent for removing closely related impurities and unreacted starting materials, which may be difficult to eliminate by recrystallization alone.[7]

Below is a decision-making workflow to guide your choice:

Caption: General purification workflow for 1-(3-Methoxy-4-nitrophenyl)piperazine.

Troubleshooting Guide: Purification by Recrystallization

Recrystallization is a powerful technique for solid compounds, leveraging differences in solubility at varying temperatures.[8]

Q: How do I select an appropriate solvent for recrystallization?

A: The ideal solvent should dissolve your compound poorly at room temperature but completely at its boiling point. For 1-(3-Methoxy-4-nitrophenyl)piperazine, which is a moderately polar compound, start by testing solvents across a polarity range.

Protocol: Solvent Screening

-

Place ~20-30 mg of your crude solid into several test tubes.

-

To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, or a mixture like ethanol/water) dropwise, starting with about 0.5 mL.

-

Observe solubility at room temperature. A good candidate will show poor solubility.

-

Gently heat the tubes that showed poor solubility to the solvent's boiling point. The compound should dissolve completely.

-

Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.

-

The solvent that yields a high amount of crystalline precipitate is your best choice. For related nitro-aromatic piperazine derivatives, ethyl acetate and ethanol are often successful.[9]

Solvent Selection Troubleshooting Table

| Observation | Probable Cause | Recommended Action |

| Compound dissolves immediately at room temperature. | Compound is too soluble. | The solvent is unsuitable. Try a less polar solvent. |

| Compound does not dissolve, even when boiling. | Compound is insoluble. | The solvent is unsuitable. Try a more polar solvent. |

| Compound "oils out" upon heating. | The boiling point of the solvent is higher than the melting point of the compound/impurity mixture. | Add a co-solvent in which the compound is less soluble to lower the overall solvent power. Alternatively, use a lower-boiling point solvent. |

| No crystals form upon cooling. | Solution is too dilute, or supersaturation has occurred. | Try scratching the inside of the flask with a glass rod. Add a seed crystal. If still unsuccessful, evaporate some solvent and cool again. |

Q: My recrystallized product is still impure. What went wrong?

A: This usually happens for one of two reasons:

-

Inefficient Impurity Removal: The impurities have similar solubility profiles to your product. In this case, a second recrystallization may help, but column chromatography is a more definitive solution.

-

Crystallization Occurred Too Quickly: Rapid cooling traps impurities within the crystal lattice. Ensure your solution cools slowly to room temperature before moving it to an ice bath to allow for the formation of pure crystals.[8]

Troubleshooting Guide: Purification by Column Chromatography

Column chromatography excels at separating compounds based on their differential adsorption to a stationary phase.[10] For your target compound, silica gel is the standard stationary phase.

Q: How do I determine the right mobile phase (eluent) for my column?

A: The key is to find a solvent system where your target compound has a Thin Layer Chromatography (TLC) retention factor (Rf) of 0.25-0.35 . This Rf value provides the best balance for good separation and a reasonable elution time.

Protocol: TLC for Eluent Selection

-

Dissolve a small amount of your crude product in a solvent like dichloromethane (DCM) or ethyl acetate.

-

Spot the solution on a silica gel TLC plate.

-

Develop the plate in a chamber with a test eluent system. Start with a non-polar solvent and gradually increase polarity. Good starting points for your compound are mixtures of Hexane/Ethyl Acetate or DCM/Methanol.

-

Visualize the plate under UV light. Your product, containing a nitro-aromatic chromophore, should be UV active.

-

Calculate the Rf value: (Distance traveled by spot) / (Distance traveled by solvent front).

-

Adjust the solvent ratio until the Rf of your target compound is in the desired range (0.25-0.35).

Eluent System Troubleshooting

Caption: Troubleshooting flowchart for selecting a column chromatography eluent.

Q: My compound is streaking on the column/TLC plate. Why?

A: Streaking is often caused by the basic nature of the piperazine nitrogen interacting too strongly with the acidic silica gel. To resolve this:

-

Add a Basic Modifier: Add a small amount of triethylamine (~0.5-1%) or ammonia (by using a solvent saturated with ammonia) to your eluent. This neutralizes the acidic sites on the silica, resulting in sharper bands and better separation.[5]

Q: The separation on the column is poor even though it looked good on TLC.

A: This is a common issue. Several factors can cause this:

-

Overloading the Column: Using too much crude material for the amount of silica. A general rule is a 1:30 to 1:100 mass ratio of crude product to silica gel.

-

Improper Packing: Air bubbles or channels in the silica bed lead to poor separation. Ensure the column is packed uniformly.

-

Sample Loading: The initial band of the sample applied to the column was too wide. Dissolve your sample in a minimal amount of the eluent (or a slightly weaker solvent) to ensure a tight starting band.

References

- Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.

- SWGDrug. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE.

- ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?

- PrepChem.com. (n.d.). Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine.

- Patsnap Eureka. (2019, October 1). Synthesis process of 1-acetyl-4-[3-(methyloxy)-4-nitrophenyl]piperazine.

- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from an educational resource on chemical workup procedures.

- CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from a repository of open access research papers.

- MedchemExpress.com. (n.d.). 1-(3-Methoxyphenyl)piperazine.

- Patel, D., et al. (n.d.). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. PMC. Retrieved from a biomedical and life sciences journal archive.

- Sigma-Aldrich. (n.d.). 1-(3-Methoxy-4-nitrophenyl)piperazine.

- PubChem. (n.d.). 1-(3-Methoxy-4-nitrophenyl)piperazine. National Center for Biotechnology Information.

- ChemRxiv. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives.

- Shanghai Hope-Chem Co.,Ltd. (n.d.). 1-[1-(3-Methoxy-4-nitrophenyl)-4-piperidinyl]-4-methylpiperazine.

- MDPI. (2023, November 27). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Retrieved from a publisher of scholarly open access journals.

- Anglia Ruskin Research Online (ARRO) - Figshare. (2015, October 19). The synthesis, analysis and characterisation of piperazine based drugs. Retrieved from an institutional research repository.

- Magritek. (n.d.). Column Chromatography. Retrieved from a manufacturer of scientific instruments.

- Google Patents. (n.d.). US2430421A - Process for the purification of mononitro aromatic compounds.

- Sigma-Aldrich. (n.d.). 1-(3-Methoxy-4-nitrophenyl)piperazine | 121278-37-3.

- PubChemLite. (n.d.). 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine.

- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.

- Daicel Pharma Standards. (n.d.). piperazine Impurities Manufacturers & Suppliers. Retrieved from a pharmaceutical standards supplier.

- Google Patents. (n.d.). US20010051718A1 - Novel synthesis and crystallization of piperazine ring-containing compounds.

- Google Patents. (n.d.). US2919275A - Purification of piperazine.

- International Union of Crystallography (IUCr). (2022, October 15). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Retrieved from a scientific journal in crystallography.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Workup [chem.rochester.edu]

- 3. aru.figshare.com [aru.figshare.com]

- 4. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. magritek.com [magritek.com]

Technical Support Center: Synthesis of Nitrophenylpiperazines

Welcome to the Technical Support Center for the synthesis of nitrophenylpiperazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) encountered during the synthesis of this critical chemical moiety. Our focus is on providing practical, experience-driven advice to help you navigate the common challenges and side reactions inherent in these synthetic routes.

Introduction to Nitrophenylpiperazine Synthesis

The nitrophenylpiperazine scaffold is a vital component in a vast array of pharmacologically active molecules. Its synthesis, while conceptually straightforward, is often plagued by side reactions that can significantly impact yield, purity, and scalability. The two most prevalent synthetic strategies are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. This guide will delve into the intricacies of both methods, with a strong emphasis on identifying, understanding, and mitigating common side reactions.

Part 1: Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Issue 1: Low Yield and Purity in SNAr Reactions

Question: My SNAr reaction between a nitrophenyl halide and piperazine is resulting in a low yield of the desired mono-substituted product and a significant amount of a higher molecular weight byproduct. What is happening and how can I fix it?

Answer: This is a classic case of di-substitution , where the mono-nitrophenylpiperazine product reacts further with another equivalent of the nitrophenyl halide to form the 1,4-bis(nitrophenyl)piperazine byproduct. The two nitrogen atoms of piperazine have similar nucleophilicity, making this a common challenge.

Causality: The mono-substituted product, being an N-arylpiperazine, is still a potent nucleophile and can compete with the starting piperazine for the electrophilic nitrophenyl halide.

Troubleshooting Strategies:

-

Stoichiometry Control: The most straightforward approach is to use a significant excess of piperazine (5 to 10 equivalents). This statistically favors the reaction of the nitrophenyl halide with an unreacted piperazine molecule.

-

Slow Addition: Adding the nitrophenyl halide solution slowly to the reaction mixture containing piperazine can help maintain a low concentration of the electrophile, thereby reducing the likelihood of the mono-substituted product reacting further.

-

Use of a Mono-Protected Piperazine: Employing a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective strategy. The Boc (tert-butyloxycarbonyl) group "blocks" one of the nitrogen atoms, ensuring that only mono-arylation can occur. The Boc group can be readily removed post-reaction under acidic conditions.[1]

-

Temperature Control: Running the reaction at a lower temperature can sometimes favor mono-substitution by slowing down the rate of the second substitution reaction, which may have a slightly higher activation energy.

Question: My reaction mixture has turned a dark brown or black color. Is my reaction failing?

Answer: A dark coloration in the reaction mixture is often indicative of side reactions or decomposition. While it doesn't always mean the reaction has failed completely, it certainly warrants investigation.

Possible Causes & Solutions:

-

Base-Induced Decomposition: Strong bases, especially in combination with polar aprotic solvents like DMF or DMSO at elevated temperatures, can lead to the decomposition of the nitro-aromatic compound. Consider using a milder base such as K2CO3 or NaHCO3 if your substrate is sensitive.

-

Reaction with Solvent: At high temperatures, solvents like DMF can decompose to form dimethylamine, which can act as a nucleophile and lead to undesired byproducts. If possible, explore alternative, more stable solvents like dioxane or toluene, although this may require adjusting other reaction parameters.

-

Impure Starting Materials: Impurities in the starting nitrophenyl halide or piperazine can lead to colored byproducts. Ensure the purity of your reagents before starting the reaction.

Question: I am seeing an unexpected peak in my LC-MS analysis with a mass corresponding to my desired product minus 46 amu (the mass of NO2). What is this byproduct?

Answer: This strongly suggests the reduction of the nitro group to an amino group, forming an aminophenylpiperazine derivative.

Causality: While less common in standard SNAr conditions, certain reagents or contaminants can act as reducing agents.

Preventative Measures:

-

Reagent Purity: Ensure that your starting materials and solvents are free from any reducing agents. For instance, some grades of piperazine may contain trace metal impurities from their manufacturing process that could catalyze reduction.

-

Inert Atmosphere: While not always necessary for SNAr, if you suspect a reductive side reaction, running the reaction under an inert atmosphere (Nitrogen or Argon) can help.

-

Choice of Base: Some bases, under certain conditions, can facilitate electron transfer processes that may lead to nitro group reduction. Stick to common inorganic bases like carbonates unless you have a specific reason to use stronger organic bases. For intentional reduction, common methods include using H2 with a Pd/C catalyst or metals like Fe or Sn in acidic media.[2][3]

Issue 2: Challenges in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig reaction is giving me a significant amount of a byproduct with a mass double that of my starting aryl halide, minus two halogens. What is this?

Answer: This is a classic byproduct of palladium-catalyzed cross-coupling reactions known as homo-coupling (or Ullmann-type coupling) of the aryl halide.

Causality: This side reaction occurs when two molecules of the aryl halide react with each other, facilitated by the palladium catalyst, to form a biaryl species.

Troubleshooting Strategies:

-

Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands generally favor the desired C-N bond formation and suppress homo-coupling. Consult the literature for ligands that are well-suited for the specific type of aryl halide you are using.[4]

-

Catalyst Pre-activation: Ensuring the active Pd(0) species is efficiently generated can minimize side reactions. Using a well-defined pre-catalyst can sometimes give more reproducible results than generating the catalyst in situ.

-

Base Selection: The choice and stoichiometry of the base can influence the rate of the desired reaction versus side reactions. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

-

Temperature Control: Running the reaction at the lowest effective temperature can help minimize homo-coupling.

Part 2: Experimental Protocols & Data

Protocol 1: Selective Mono-N-Arylation of Piperazine via SNAr

This protocol is designed to maximize the yield of the mono-substituted product while minimizing the formation of the di-substituted byproduct.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazine (5.0 equivalents) and a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile).

-

Dissolution: Stir the mixture at room temperature until the piperazine is fully dissolved.

-

Reagent Addition: In a separate flask, dissolve the 1-halo-4-nitrobenzene (1.0 equivalent) in a minimal amount of the same solvent.

-

Slow Addition: Add the 1-halo-4-nitrobenzene solution dropwise to the piperazine solution over a period of 1-2 hours at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the starting halide is consumed, concentrate the reaction mixture under reduced pressure. Add water and a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

-

Extraction: Extract the aqueous layer with the organic solvent (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired mono-substituted product from unreacted piperazine and the di-substituted byproduct.

| Parameter | Recommended Condition | Rationale |

| Piperazine Stoichiometry | 5-10 equivalents | Statistically favors mono-substitution. |

| Solvent | Ethanol, Acetonitrile | Good solubility for reactants, relatively inert. |

| Temperature | Room Temperature to 50 °C | Balances reaction rate and selectivity. |

| Addition Rate | 1-2 hours | Maintains low concentration of electrophile. |

Protocol 2: Purification of Mono-Nitrophenylpiperazine from Di-substituted Byproduct

Step-by-Step Methodology:

-

Column Chromatography: This is the most effective method for separating the mono- and di-substituted products due to their different polarities.

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. The more polar mono-substituted product will elute after the less polar di-substituted product.

-

-

Acid-Base Extraction (for crude purification):

-

Dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic solution with a dilute aqueous acid solution (e.g., 1 M HCl). The more basic mono-substituted product and unreacted piperazine will preferentially move into the aqueous layer as their hydrochloride salts.

-

Separate the aqueous layer and basify it with a base (e.g., 1 M NaOH) to a pH > 10.

-

Extract the basified aqueous layer with an organic solvent to recover the purified mono-substituted product. The di-substituted product, being less basic, will largely remain in the original organic layer.

-

Part 3: Visualization of Reaction Pathways and Troubleshooting

Diagram 1: SNAr Reaction Pathway and Major Side Reaction

Caption: SNAr synthesis of 1-(4-nitrophenyl)piperazine.

Diagram 2: Troubleshooting Logic for Low Yield in SNAr

Caption: Troubleshooting workflow for low yield in SNAr.

References

-

Veeprho. (n.d.). Amine di piperazine impurity. Retrieved from [Link][5]

- Brenner, E., & Fort, Y. (1998). Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine. Tetrahedron Letters, 39(30), 5359-5362.

-

Daicel Pharma. (n.d.). Piperazine Impurities and Piperazine. Retrieved from [Link][6]

-

Royal Society of Chemistry. (n.d.). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Retrieved from a source providing information on the synthesis of N-BOC piperazine.[1]

-

Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds. Retrieved from [Link][2][3]

-

ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from a relevant publication on ResearchGate.[4] from a relevant publication on ResearchGate. [cite: 23]

Sources

- 1. rsc.org [rsc.org]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. veeprho.com [veeprho.com]

- 6. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

Technical Support Center: Stability of 1-(3-Methoxy-4-nitrophenyl)piperazine in Solution

Welcome to the technical support center for 1-(3-Methoxy-4-nitrophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of this compound in solution. Understanding and mitigating stability issues is critical for ensuring the accuracy, reproducibility, and safety of your experiments.

Introduction

1-(3-Methoxy-4-nitrophenyl)piperazine is a versatile building block in medicinal chemistry, often utilized in the synthesis of compounds targeting various biological receptors.[1][2] The presence of a nitroaromatic group and a piperazine moiety in its structure makes it susceptible to specific degradation pathways, particularly in solution.[2][3] This guide will address common stability challenges and provide practical solutions to maintain the integrity of your solutions.

Troubleshooting Guide: Question & Answer Format

Issue 1: My solution of 1-(3-Methoxy-4-nitrophenyl)piperazine is changing color (e.g., turning yellow or brown). What is happening?

Answer:

Color change in your solution is a primary indicator of chemical degradation. The likely culprit is the nitroaromatic functional group, which is known to be photoreactive.[3][4] Exposure to light, especially UV radiation, can initiate photochemical reactions, leading to the formation of colored degradation products.[5][6]

Causality:

-

Photodegradation: Nitroaromatic compounds can undergo complex photochemical reactions upon absorbing light.[3] This can involve hydrogen abstraction or nitrite ester rearrangement, leading to a cascade of reactions that form chromophoric (colored) byproducts.[3]

-

Oxidation: While less common without a catalyst, oxidative degradation can also contribute to color formation, especially in the presence of dissolved oxygen and trace metal ions.[7]

Troubleshooting Steps:

-

Protect from Light: The most critical step is to minimize light exposure.[8][9]

-

Store stock solutions and experimental samples in amber vials or wrap containers with aluminum foil.

-

Conduct experimental manipulations in a dimly lit area or under yellow light.

-

-

Solvent Purity: Use high-purity, degassed solvents. Impurities in solvents can act as photosensitizers or catalysts for degradation.

-

Inert Atmosphere: For long-term storage or sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation.[8]

Issue 2: I am observing a loss of potency or inconsistent results in my assays over time. Could this be related to the stability of my 1-(3-Methoxy-4-nitrophenyl)piperazine solution?

Answer:

Absolutely. A decrease in the concentration of the active parent compound due to degradation will directly lead to a loss of potency and variability in your experimental results.[7] The primary degradation pathways to consider are hydrolysis and photodegradation.

Causality:

-